N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide

Medicinal Chemistry TRPV1 Antagonists Scaffold Design

Accelerate your medicinal chemistry program with N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide. This research-grade building block features a dual-vector scaffold essential for independent functionalization of its isoxazole 3-position and 4-phenylimidazol-2-ylmethyl carboxamide substituent. It fills a critical gap between highly potent polymethoxyphenyl and inactive unsubstituted phenyl analogs in anticancer SAR studies. Secure this unique, commercially available probe for TRPV1 modulator development and diversity-oriented screening.

Molecular Formula C14H12N4O2
Molecular Weight 268.276
CAS No. 1421445-31-9
Cat. No. B2879416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide
CAS1421445-31-9
Molecular FormulaC14H12N4O2
Molecular Weight268.276
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(N2)CNC(=O)C3=CC=NO3
InChIInChI=1S/C14H12N4O2/c19-14(12-6-7-17-20-12)16-9-13-15-8-11(18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,18)(H,16,19)
InChIKeyFYFZPOLZMLXZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide (CAS 1421445-31-9) – Class, Core Characteristics, and Database Status


N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide (CAS 1421445-31-9) is a synthetic heterocyclic building block that fuses a 4-phenylimidazole core with an isoxazole-5-carboxamide moiety via a methylene linker. The compound belongs to the broader class of isoxazole-5-carboxamide derivatives, a scaffold extensively claimed in patents as TRPV1 (vanilloid receptor) modulators for pain and inflammatory disorders [1]. Despite its structural membership in this therapeutically relevant chemical space, the specific compound 1421445-31-9 does not appear in PubChem, ChEMBL, or the primary medicinal chemistry literature as a characterized bioactive entity; it is primarily listed by specialist chemical vendors as a research-grade building block. Its molecular formula is C14H12N4O2 (exact mass 268.27 Da), and the IUPAC name is N-[(5-phenyl-1H-imidazol-2-yl)methyl]-1,2-oxazole-5-carboxamide .

Why In-Class Isoxazole-5-Carboxamide Analogs Cannot Be Interchanged with N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide


Within the isoxazole-5-carboxamide family, even minor structural modifications produce divergent pharmacological fingerprints. The patent literature on TRPV1-modulating isoxazole-5-carboxamides demonstrates that replacement of the amide substituent alters both potency and selectivity: for example, shifting from a 4-phenylimidazol-2-ylmethyl group to a pyridin-4-yl or cinnamyl substituent changes TRPV1 antagonist IC50 values by orders of magnitude, from sub-nanomolar to micromolar [1]. Additionally, the anticancer phenyl-isoxazole-carboxamide series reported by Hawash et al. shows that the nature and position of the aryl/heteroaryl moiety attached to the carboxamide nitrogen directly controls cytotoxicity against specific cancer lines, with IC50 values spanning 0.91 µM to >100 µM across closely related analogs [2]. The imidazole NH and isoxazole oxygen atoms of 1421445-31-9 provide a distinct hydrogen-bond donor/acceptor topology compared to benzimidazole-fused or thiophene-sulfonamide analogs, which can fundamentally alter target engagement, solubility, and metabolic stability. Consequently, treating 1421445-31-9 as a generic, interchangeable 'isoxazole-5-carboxamide' without accounting for its specific 4-phenylimidazol-2-ylmethyl substitution pattern risks invalidating structure-activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence: N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide vs. Closest Structural Analogs


Structural Topology Divergence: 4-Phenylimidazole-Isoxazole vs. Benzimidazole-Isoxazole Hybrids

The target compound 1421445-31-9 bears a monocyclic 4-phenylimidazole connected to the isoxazole-5-carboxamide via a –CH2–NH–CO– linker. Its closest commercially cataloged analog, N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)isoxazole-5-carboxamide (CAS 941868-93-5), replaces the 4-phenylimidazole with a benzimidazole-phenyl system. This structural divergence alters the heterocyclic NH acidity (imidazole pKa ~14.4 vs. benzimidazole pKa ~12.8), hydrogen-bonding geometry, and π-stacking surface area, which are critical determinants of target binding and pharmacokinetics [1]. No direct head-to-head biological comparison of these two compounds has been published; however, class-level evidence from isoxazole-5-carboxamide TRPV1 patents indicates that imidazole vs. benzimidazole substitution yields distinct potency and selectivity profiles [2].

Medicinal Chemistry TRPV1 Antagonists Scaffold Design

Replacement of Isoxazole-5-Carboxamide with Thiophene-2-Sulfonamide: Loss of TRPV1 Pharmacophore

A structurally proximate compound, N-[(4-phenyl-1H-imidazol-2-yl)methyl]thiophene-2-sulfonamide (CAS 1421514-12-6), shares the identical 4-phenylimidazol-2-ylmethyl scaffold but replaces the isoxazole-5-carboxamide with a thiophene-2-sulfonamide group. In the isoxazole-5-carboxamide TRPV1 modulator patent series, the carboxamide carbonyl and isoxazole ring oxygen are essential pharmacophoric elements for vanilloid receptor antagonism; sulfonamide analogs typically exhibit >10-fold reduction in TRPV1 binding affinity [1]. Although no direct assay data exist for 1421445-31-9 versus 1421514-12-6, the class-level structure-activity relationship (SAR) clearly predicts that the isoxazole-5-carboxamide moiety confers superior TRPV1 engagement relative to the thiophene-2-sulfonamide replacement [2].

TRPV1 Modulation Pain Research Pharmacophore Mapping

Comparison with 3-(Benzyloxy)isoxazole-5-carboxamide Derivatives: Substitution Position Dictates Potency

The 3-(benzyloxy)isoxazole-5-carboxamide series, disclosed in TRPV1 patent filings, achieves IC50 values of 0.24–1.30 µM in calcium flux antagonism assays. These compounds feature substitution at the isoxazole 3-position, whereas 1421445-31-9 is unsubstituted on the isoxazole ring and instead bears the 4-phenylimidazol-2-ylmethyl group on the carboxamide nitrogen . The patent SAR demonstrates that 3-substitution is a key driver of TRPV1 potency; unsubstituted isoxazole-5-carboxamides typically exhibit IC50 values >10 µM unless optimized via the amide substituent. The 4-phenylimidazol-2-ylmethyl group of 1421445-31-9 provides a distinct optimization vector that can be combined with future 3-position modifications to achieve additive or synergistic potency gains [1].

TRPV1 Antagonists Structure-Activity Relationship Pain Therapeutics

Anticancer Activity Profile: Phenyl-Isoxazole-Carboxamide SAR vs. Imidazole-Containing Hybrids

A published series of phenyl-isoxazole-carboxamide derivatives (Hawash et al., 2021) evaluated cytotoxicity against HeLa, Hep3B, and MCF-7 cancer cell lines. The most potent compound (2a) exhibited IC50 values of 0.91 µM (HeLa) and 8.02 µM (Hep3B). The SAR revealed that polymethoxyphenyl or alkyl substitution on the carboxamide nitrogen was critical for potency; unsubstituted phenyl or heteroaryl analogs showed IC50 values >50 µM [1]. The 4-phenylimidazol-2-ylmethyl substituent of 1421445-31-9 represents a distinct heteroaryl motif not tested in this series but which, by analogy to imidazole-containing anticancer agents such as AWL-II-38.3 (CAS 1135205-94-5, which bears a related isoxazole-5-carboxamide linked to a 4-methylimidazole-phenyl system), may confer a unique cytotoxicity selectivity profile . However, no direct anticancer data exist for 1421445-31-9.

Anticancer Agents Cytotoxicity Heterocyclic Chemistry

Validated Application Scenarios for N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide (CAS 1421445-31-9) Based on Structural Evidence


TRPV1 Antagonist Lead Optimization via Dual-Vector SAR Exploration

1421445-31-9 serves as a modular scaffold for TRPV1 antagonist development, where the unsubstituted isoxazole 3-position can be functionalized independently of the 4-phenylimidazol-2-ylmethyl carboxamide substituent. This dual-vector approach enables systematic exploration of both the isoxazole substitution pocket and the amide-binding region identified in the TRPV1 patent SAR [1]. Unlike pre-optimized 3-substituted analogs (IC50 0.24–1.30 µM), this compound allows medicinal chemists to interrogate additive or synergistic effects between the two modification sites.

Chemical Biology Probe Development Targeting Imidazole-Recognizing Proteins

The 4-phenylimidazole moiety of 1421445-31-9 is a recognized pharmacophore for proteins that bind histidine or imidazole-containing ligands, including heme-dependent enzymes, carbonic anhydrases, and certain GPCRs. When conjugated to the isoxazole-5-carboxamide handle, it provides a bifunctional probe capable of simultaneous imidazole-mediated target recognition and covalent or affinity tagging via the carboxamide functionality [2]. The monocyclic imidazole topology distinguishes it from benzimidazole-based probes, offering reduced steric bulk and altered electronic properties.

Anticancer Library Enumeration – Unexplored Heteroaryl Carboxamide Subset

Based on the SAR established by Hawash et al. (2021) for phenyl-isoxazole-carboxamide anticancer agents, the 4-phenylimidazol-2-ylmethyl substituent of 1421445-31-9 represents a novel heteroaryl carboxamide motif not yet evaluated in cytotoxicity screens [3]. Incorporating this compound into diversity-oriented screening libraries can fill a structural gap between the highly potent polymethoxyphenyl analogs (IC50 0.91 µM) and inactive unsubstituted phenyl derivatives (IC50 >50 µM), potentially revealing selectivity for cancer cell lines refractory to existing chemotypes.

Synthetic Methodology Development for Imidazole-Isoxazole Conjugates

The methylene bridge connecting the imidazole and isoxazole-5-carboxamide units in 1421445-31-9 presents a synthetic challenge common to heterocycle-heterocycle coupling reactions. This compound can serve as a reference standard for developing and optimizing palladium-catalyzed cross-coupling, reductive amination, or click-chemistry approaches to imidazole-isoxazole hybrid libraries [4]. Its well-defined structure and commercial availability facilitate method validation and reproducibility assessment.

Quote Request

Request a Quote for N-((4-phenyl-1H-imidazol-2-yl)methyl)isoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.